4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine
Description
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine is a bifunctional 1,2,5-oxadiazole derivative featuring two amino-substituted oxadiazole rings connected via an ethoxy linker. This structure confers unique physicochemical properties, including enhanced hydrogen bonding capacity due to the amino groups and structural flexibility from the ethoxy bridge.
Properties
IUPAC Name |
4-[2-[(4-amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O4/c7-3-5(11-15-9-3)13-1-2-14-6-4(8)10-16-12-6/h1-2H2,(H2,7,9)(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJLXMZKFGUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=NON=C1N)OC2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340702 | |
| Record name | SBB002754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330593-17-4 | |
| Record name | SBB002754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-amino-1,2,5-oxadiazole with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-amino-1,2,5-oxadiazole+ethylene glycol→4-2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy-1,2,5-oxadiazol-3-amine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent used in reduction reactions.
Substitution: Various alkyl halides and acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and explosives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
- Structure : Substituted with a pyrrole ring instead of the ethoxy-linked oxadiazole.
- Synthesis: Prepared via the Paal–Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione .
4-(1-Ethyl-4-methoxy-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
- Structure : Features an imidazo[4,5-c]pyridine substituent.
- Relevance : Demonstrates the incorporation of oxadiazoles into complex pharmacophores for kinase inhibition (e.g., GSK690693, a kinase inhibitor with similar motifs) .
- Key Differences : The imidazopyridine group enhances lipophilicity and target affinity, whereas the ethoxy linker in the target compound may improve water solubility .
Energetic Material Analogs
4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Structure: Three interconnected amino-oxadiazole rings.
- Properties : High nitrogen content (47.46%) and density (1.683 Mg m⁻³), making it a candidate for explosives .
- Key Differences : The target compound’s ethoxy linker reduces ring strain and energy density, favoring pharmaceutical over energetic applications .
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- Structure : Nitro-substituted oxadiazole.
- Reactivity: Nitro groups increase sensitivity and explosive performance but reduce stability compared to amino groups .
- Key Differences: The target compound’s amino groups improve stability and hydrogen bonding, critical for drug design .
Pharmacological Analogs
GSK690693 (Kinase Inhibitor)
4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine
- Structure : Morpholine carbonyl substituent.
- Properties : Enhanced solubility due to the morpholine group (logP = −0.5 vs. 1.2 for the target compound) .
- Key Differences: The target compound’s amino groups provide stronger hydrogen bonding, which could improve target binding .
Comparative Data Table
Research Findings and Implications
- Pharmacological Potential: The target compound’s hydrogen bonding capacity and flexibility make it suitable for kinase or enzyme targeting, akin to GSK690693 .
- Material Science: Compared to nitro-oxadiazoles, its amino groups offer stability for non-energetic applications (e.g., polymers or sensors) .
- Synthetic Challenges: Ethoxy bridge formation may require novel methodologies, contrasting with Paal–Knorr or stannous chloride-based routes for analogs .
Biological Activity
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine is a compound that belongs to the oxadiazole class of heterocyclic compounds. This class is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under consideration has shown promise in various studies for its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that compounds similar to this compound show cytotoxic effects against various cancer cell lines. Specific derivatives have been reported with IC50 values ranging from 0.24 µM to 92.4 µM against multiple cancer types including breast cancer (MCF7), prostate cancer (PC3), and colon cancer (HCT116) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Oxadiazole | MCF7 (Breast) | 0.67 |
| Similar Oxadiazole | HCT116 (Colon) | 0.80 |
| Similar Oxadiazole | PC3 (Prostate) | 0.87 |
The biological activity of this compound is attributed to its ability to inhibit various enzymes and pathways involved in tumor growth:
- Histone Deacetylases (HDAC) : Inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, which can result in altered gene expression associated with cancer progression.
- Protein-Tyrosine Phosphatase 1B (PTP1B) : The compound has shown selective agonist properties against PTP1B, which plays a role in insulin signaling and may influence metabolic pathways relevant to cancer .
Antimicrobial Properties
Oxadiazole derivatives have also been explored for their antimicrobial activities:
- Antibacterial and Antifungal : Compounds derived from oxadiazoles have shown inhibitory effects against various bacterial strains and fungi, indicating potential use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of these compounds are linked to their ability to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory response .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A derivative similar to the compound was tested against a panel of eleven cancer cell lines and demonstrated significant cytotoxicity with an average IC50 value of approximately 92.4 µM .
- Mechanism-Based Approaches : Recent research focused on understanding the mechanisms by which oxadiazoles exert their anticancer effects through molecular docking studies and enzyme inhibition assays .
Q & A
Basic: What synthetic methodologies are optimal for producing high-purity 4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine?
Methodological Answer:
The compound is synthesized via a multi-step reduction and recrystallization protocol. Key steps include:
- Reduction : Reacting 3,4-bis(4′-aminofurazano-3′)furoxan with stannous chloride dihydrate in a mixture of acetic acid, acetic anhydride, and concentrated HCl at 348 K for 8 hours .
- Purification : Precipitating the product in ice water, followed by recrystallization from an ethyl acetate/ether mixture (yield: 70%, purity: 99.6% by HPLC) .
- Validation : Elemental analysis (C 30.41%, N 47.58%, H 1.61%) confirms stoichiometric consistency .
Basic: How is the crystal structure of this compound resolved, and what are its key geometric parameters?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) reveals:
- Crystal System : Monoclinic, space group C2/c with unit cell parameters:
- Structural Features :
- The molecule lies on a twofold rotation axis, with flanking oxadiazole rings twisted by 20.2° relative to the central ring .
- Hydrogen bonding: Intramolecular N–H⋯N bond (2.21 Å) and intermolecular N–H⋯N chains (2.85 Å) along the [102] direction stabilize the lattice .
Advanced: How do hydrogen-bonding interactions influence the thermal stability and energetic properties of this compound?
Methodological Answer:
The hydrogen-bonded network contributes to both stability and energetic behavior:
- Thermal Stability : Intramolecular N–H⋯N bonds reduce conformational flexibility, while intermolecular chains enhance lattice cohesion, delaying decomposition until ~456–457 K .
- Energetic Performance : Symmetrical oxadiazole rings and low hydrogen content (1.69% H) favor high density (1.683 g/cm³), a critical factor for explosive yield .
- Validation : SC-XRD data (R factor = 0.031) and Hirshfeld surface analysis quantify bonding contributions .
Advanced: What computational approaches are used to model the decomposition pathways of this compound?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Primary Decomposition : Cleavage of the oxadiazole N–O bond (activation energy: ~180 kJ/mol) initiates exothermic decomposition .
- Kinetics : Variational transition state theory (VTST) calculates Arrhenius parameters (A = 10¹² s⁻¹, Eₐ = 185 kJ/mol) for gas-phase decomposition .
- Validation : Experimental thermogravimetric analysis (TGA) aligns with DFT-predicted onset temperatures (~470 K) .
Advanced: How does this compound function as a kinase inhibitor, and what are its pharmacodynamic profiles?
Methodological Answer:
Inhibitory activity against Rho-associated kinase (ROCK) and Akt kinase involves:
- Binding Mechanism : The 4-amino-1,2,5-oxadiazole moiety acts as a hydrogen-bond acceptor, targeting ATP-binding pockets (e.g., ROCK1 IC₅₀ = 1.6 nM) .
- In Vivo Efficacy : Oral administration (1–30 mg/kg) in hypertensive rats reduces systolic blood pressure by 10–50 mmHg via vasorelaxation (IC₅₀ = 35 nM in rat aorta) .
- Selectivity : >30-fold selectivity over serine/threonine kinases (e.g., PKA, PKC) minimizes off-target effects .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Methodological Answer:
Critical considerations include:
- Solvent Optimization : Replacing DMSO with ethanol/acetic acid mixtures improves yield (65%→70%) and reduces toxicity .
- Catalyst Screening : Testing alternatives to stannous chloride (e.g., Zn/HCl) to enhance reduction efficiency .
- Crystallization Control : Adjusting cooling rates during recrystallization minimizes defects, ensuring batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
